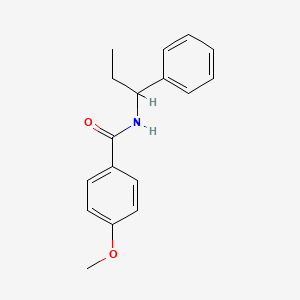

4-methoxy-N-(1-phenylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-N-(1-phenylpropyl)benzamide is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. Research on similar compounds has been conducted to understand their molecular structure, synthesis methods, and potential applications in various fields.

Synthesis Analysis

The synthesis of 4-methoxy-N-(1-phenylpropyl)benzamide and related compounds involves complex chemical processes. For example, the synthesis of similar compounds like 4-chloro-N-(2-methoxyphenyl)benzamidoxime involves specific reactions under controlled conditions, demonstrating the intricate nature of synthesizing such compounds (Kara, Sagdinc, & Karadayı, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-methoxy-N-(1-phenylpropyl)benzamide has been analyzed using techniques like X-ray diffraction and DFT calculations. For instance, the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied using X-ray single crystal diffraction and quantum chemical computation, highlighting the complexity of such molecules (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-methoxy-N-(1-phenylpropyl)benzamide can be diverse, depending on the reactants and conditions used. For example, the study on 4-chloro-N-(2-methoxyphenyl)benzamidoxime revealed specific intramolecular and intermolecular hydrogen bonds, demonstrating the compound's reactivity and interactions (Kara et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments. Research on similar compounds has shown varying physical properties influenced by molecular structure and intermolecular interactions (Shishkina et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are key to determining the applications and handling of 4-methoxy-N-(1-phenylpropyl)benzamide. Studies have shown that similar compounds exhibit a range of chemical behaviors, influenced by factors like molecular structure and external conditions (Kara et al., 2013).

Applications De Recherche Scientifique

Amidine Protection for Solution Phase Library Synthesis

The use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol showcases the significance of substituents like 4-methoxy in facilitating the introduction of protective groups. These protective strategies are critical in the multiparallel solution phase synthesis of substituted benzamidines, demonstrating the utility of 4-methoxy-N-(1-phenylpropyl)benzamide in the synthesis and protection of functional groups during chemical reactions (C. Bailey et al., 1999).

Corrosion Inhibition Studies

Research into the inhibition behavior of N-Phenyl-benzamide derivatives, including those with methoxy (OCH3) substituents, on mild steel corrosion in acidic environments highlights the role of 4-methoxy-N-(1-phenylpropyl)benzamide in corrosion inhibition. Methoxy substituents enhance inhibition efficiency, showcasing their potential in protecting metals from corrosion, a critical aspect in materials science and engineering (Ankush Mishra et al., 2018).

Synthesis of Hydroxyprolines

The synthesis of 4-hydroxyprolines through reactions involving N-(1-phenylpropyl)-α-methoxycarbonylmethanimine N-oxide indicates the application of 4-methoxy-N-(1-phenylpropyl)benzamide in producing hydroxyprolines. This process underscores its utility in the synthesis of amino acids, which are fundamental components in peptide synthesis and pharmaceutical applications (Junko Hara et al., 1981).

Photoluminescent Properties

The investigation into the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, synthesized from reactions involving methoxy substituted compounds, points to the potential use of 4-methoxy-N-(1-phenylpropyl)benzamide in the development of new photoluminescent materials. These materials have applications in optoelectronics and as fluorescent markers in biological imaging (C. Loewe & C. Weder, 2002).

Antiplatelet Agents

The design and synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives for evaluating their potential as antiplatelet agents underline the therapeutic applications of 4-methoxy-N-(1-phenylpropyl)benzamide. Such derivatives demonstrate promising antiplatelet aggregation activities, indicating their potential use in preventing thrombotic diseases (Xiujie Liu et al., 2019).

Propriétés

IUPAC Name |

4-methoxy-N-(1-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-16(13-7-5-4-6-8-13)18-17(19)14-9-11-15(20-2)12-10-14/h4-12,16H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMCWVFWCDKYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(1-phenylpropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)